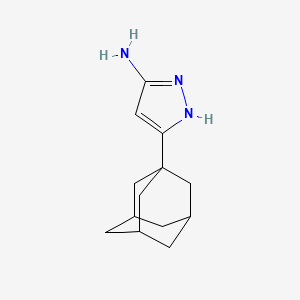

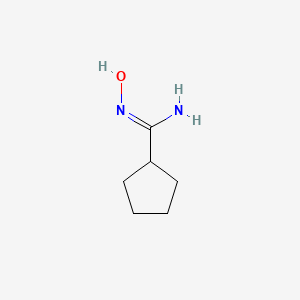

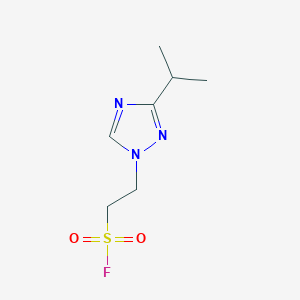

5-(adamantan-1-yl)-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-(adamantan-1-yl)-1H-pyrazol-3-amine is a derivative of adamantane, which is known for its wide spectrum of medicinal properties. Adamantane derivatives are of significant interest in medicinal chemistry due to their unique structure and potential biological activities .

Synthesis Analysis

The synthesis of 1-(adamantan-1-yl)-1H-pyrazol-3-amine is described as a one-pot process that starts with 1-adamantylhydrazine as an intermediate. This synthesis is performed without the need for a catalyst and uses readily available starting materials. The process includes a continuous extraction method that allows for the complete extraction of the target product into the organic layer, which improves the overall yield .

Molecular Structure Analysis

The molecular structure and electronic properties of a related compound, 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, have been studied using various spectroscopic methods and density functional theory (DFT) calculations. The optimizations of the monomer and dimer structures of this molecule were calculated using different functionals, with the M06-2X functional providing effective interaction energies for the dimer structure. This suggests that similar computational methods could be applied to study the molecular structure of 5-(adamantan-1-yl)-1H-pyrazol-3-amine .

Chemical Reactions Analysis

In a related study, the synthesis of 1-adamantyl-3,4,5-R1,R2,R3-pyrazoles was achieved by reacting 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles. The reaction's outcome and product yields were influenced by the NH acidity (pKa) of the starting pyrazole. This indicates that the reactivity of the adamantane moiety in such reactions can be modulated by the substituents on the pyrazole ring, which may also apply to the synthesis of 5-(adamantan-1-yl)-1H-pyrazol-3-amine .

Physical and Chemical Properties Analysis

Electrophilic reactions involving adamantane derivatives, such as the synthesis of isomeric 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles, have been explored. These reactions involve the use of concentrated sulfuric acid and result in the formation of compounds with interesting properties, such as thermal stability, which was studied using synchronous thermal analysis. The physical and chemical properties of these derivatives are characterized by NMR spectroscopy and mass spectrometry, suggesting that similar analytical techniques could be used to study 5-(adamantan-1-yl)-1H-pyrazol-3-amine .

Scientific Research Applications

Synthesis and Structural Analysis

"5-(adamantan-1-yl)-1H-pyrazol-3-amine" derivatives have been synthesized through various methods, demonstrating the versatility and potential of these compounds in scientific research. A catalyst-free, temperature-driven one-pot synthesis method has been described for the production of 1-adamantylhydrazine hydrochloride, a key intermediate for synthesizing 1-(adamantan-1-yl)-1H-pyrazol-3-amine for bacterial studies, highlighting a cost-effective and efficient approach to obtaining these compounds (Bossmann et al., 2020).

Noncovalent Interactions and Crystallographic Insights

Research into the noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines has provided insights into their molecular structures through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This work has elucidated the role of hydrogen bonding and other noncovalent interactions in stabilizing the crystal structures of these compounds, offering valuable information for designing new materials and pharmaceuticals (El-Emam et al., 2020).

Antimicrobial and Antiviral Properties

The synthesis and evaluation of adamantane derivatives have shown promising antimicrobial and antiviral activities. Specifically, new adamantane derivatives have been synthesized and tested for their activity against smallpox vaccine virus, with certain compounds exhibiting high anti-smallpox activity. This research opens avenues for the development of new antiviral agents based on adamantane derivatives (Moiseev et al., 2012).

Molecular Docking and Biological Activity

Theoretical and experimental studies on 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine have explored its potential as a chemotherapeutic agent. Molecular docking studies, in particular, have identified potential targets for this compound, suggesting its usefulness in drug design and development (Al-Wahaibi et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-(1-adamantyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDOAENFCVMKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(adamantan-1-yl)-1H-pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

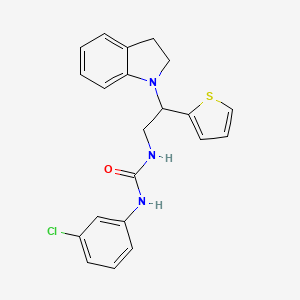

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2551524.png)

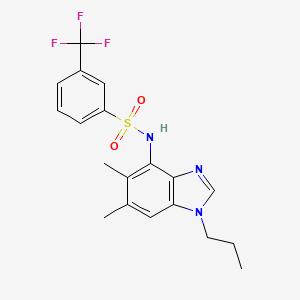

![4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2551535.png)